N-(3,4-dimethylphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide

Description

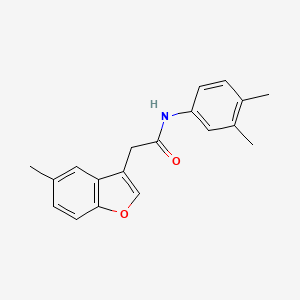

N-(3,4-dimethylphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide (Molecular Formula: C₂₀H₂₁NO₂; Molecular Weight: 307.4 g/mol) is an acetamide derivative featuring a 5-methylbenzofuran core linked to a 3,4-dimethylphenyl group via an acetamide bridge . The compound’s structural uniqueness lies in the synergistic combination of a lipophilic benzofuran ring and a substituted phenyl group, which collectively influence its physicochemical and biological properties.

Properties

Molecular Formula |

C19H19NO2 |

|---|---|

Molecular Weight |

293.4 g/mol |

IUPAC Name |

N-(3,4-dimethylphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide |

InChI |

InChI=1S/C19H19NO2/c1-12-4-7-18-17(8-12)15(11-22-18)10-19(21)20-16-6-5-13(2)14(3)9-16/h4-9,11H,10H2,1-3H3,(H,20,21) |

InChI Key |

NIRYPZZYXKZYEV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)OC=C2CC(=O)NC3=CC(=C(C=C3)C)C |

Origin of Product |

United States |

Biological Activity

N-(3,4-dimethylphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and molecular weight of approximately 265.37 g/mol. Its structure features a benzofuran moiety, which is known for various biological activities, and a substituted phenyl group that may enhance its pharmacological properties.

Mechanisms of Biological Activity

- Anticancer Activity : Preliminary studies suggest that compounds similar to this compound exhibit anticancer properties. For instance, derivatives of benzofuran have shown cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

- Receptor Interaction : The compound may interact with specific receptors in the body, such as muscarinic acetylcholine receptors. Activation of these receptors has been linked to cellular proliferation and resistance to apoptosis in cancer cells .

- Enzyme Inhibition : Some derivatives have demonstrated the ability to inhibit enzymes involved in cancer progression or neurodegenerative diseases. For example, inhibition of cholinesterase and monoamine oxidase B has been reported for similar compounds .

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Efficacy

In a study examining the anticancer efficacy of benzofuran derivatives, this compound was evaluated for its cytotoxic effects against multiple cancer cell lines. Results indicated that the compound exhibited significant cytotoxicity compared to standard chemotherapeutics, suggesting its potential as an anticancer agent.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of benzofuran derivatives in models of Alzheimer's disease. The compound showed promise in inhibiting amyloid-beta aggregation and enhancing cognitive function in animal models, highlighting its potential therapeutic applications in neurodegenerative disorders.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Substituent Effects on Physicochemical Properties

- Lipophilicity: The target compound’s 3,4-dimethylphenyl group increases lipophilicity compared to analogs with methoxy (e.g., C₂₂H₂₅NO₄ in ), which may enhance blood-brain barrier penetration. Conversely, the hydroxy-methoxy group in compound 9b introduces polarity, likely reducing CNS permeability.

- Electronic Effects: Chlorine in C₂₀H₁₉ClNO₃ introduces electronegativity, enabling halogen bonding with targets, whereas methoxy groups (C₂₂H₂₅NO₄ ) participate in hydrogen bonding.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.